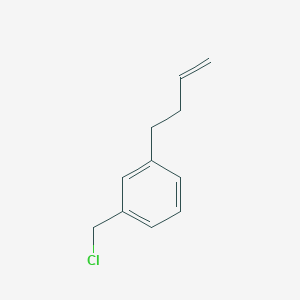
4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a chlorophenyl group attached to the piperazine ring, which is further connected to a butanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol typically involves the following steps:
Formation of Piperazine Derivative: The piperazine ring is first synthesized or obtained from commercially available piperazine.
Chlorination: The piperazine derivative undergoes chlorination to introduce the 3-chlorophenyl group.
Alkylation: The chlorinated piperazine is then alkylated with butan-1-ol under appropriate reaction conditions, such as the use of a strong base like sodium hydride (NaH) and an alkyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The butanol group can be oxidized to form butanoic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Butanoic acid
Reduction: Piperazine derivative with an amine group
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the context of receptor binding and neurotransmitter activity.
Industry: The compound can be used in the production of various chemical products, including agrochemicals and dyes.
Wirkmechanismus
The mechanism by which 4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for certain receptors, influencing signaling pathways and cellular responses. The specific molecular targets and pathways would depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(4-(3-Chlorophenyl)piperazin-1-yl)butan-1-ol can be compared with other similar compounds, such as:
1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane: This compound has a similar structure but with a propane linker instead of butanol.
Trazodone: A related compound used in the treatment of depression, which also contains a piperazine ring.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new pharmaceuticals.
Eigenschaften
Molekularformel |
C14H21ClN2O |
|---|---|
Molekulargewicht |
268.78 g/mol |
IUPAC-Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-ol |
InChI |
InChI=1S/C14H21ClN2O/c15-13-4-3-5-14(12-13)17-9-7-16(8-10-17)6-1-2-11-18/h3-5,12,18H,1-2,6-11H2 |
InChI-Schlüssel |
GXPBRTYWGLREMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCCO)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


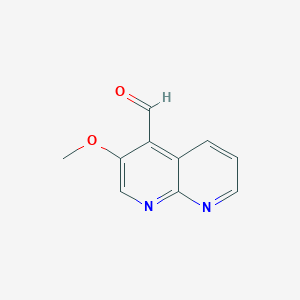
![Methyl 3-[(3-chlorophenyl)sulfonylamino]benzoate](/img/structure/B15357310.png)
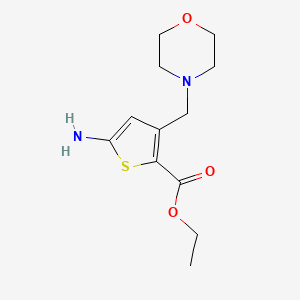
![2-methylsulfonyl-6-phenyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B15357322.png)
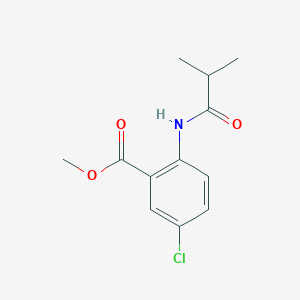
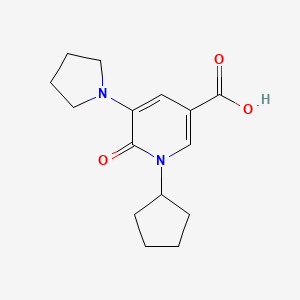
![N'-anilino-N-[4-[4-[(N-anilino-C-phenylcarbonimidoyl)diazenyl]phenyl]phenyl]iminobenzenecarboximidamide](/img/structure/B15357343.png)
![4-[(4-Benzylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15357351.png)
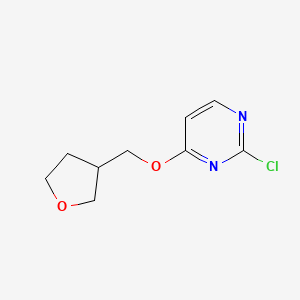

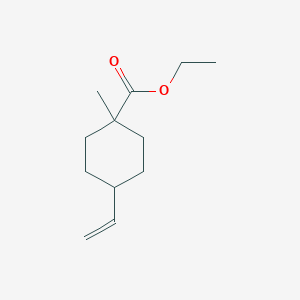
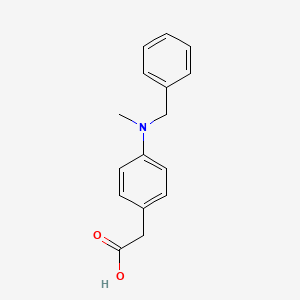
![Ethyl 6-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15357398.png)
